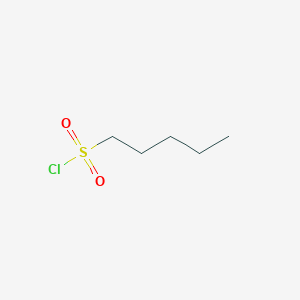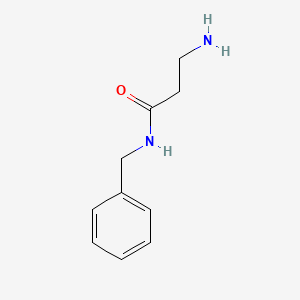
4-Aminotetrahydropyran
Overview
Description
4-Aminotetrahydropyran is an organic compound belonging to the class of heterocyclic compounds. It is a four-membered ring with an amino group and a tetrahydropyran moiety. This compound is a versatile compound that has been used in a variety of applications in the scientific research field. It is a valuable tool for organic synthesis and has been used as a precursor for a variety of heterocyclic compounds.
Scientific Research Applications
Synthesis and DNA Binding Studies
4-Aminotetrahydropyran has been utilized in the synthesis and characterization of novel rhenium(I) and (V) complexes. These complexes, derived from Schiff bases of this compound, have shown potential in DNA binding studies. The detailed structural elucidation of these compounds was confirmed through various spectroscopic and analytical methods (Jadoo, Booysen, & Akerman, 2017).
Drug Discovery Applications
In drug discovery, this compound scaffolds have been synthesized demonstrating their potential use in library synthesis. The key 4-hydroxytetrahydropyran scaffold was manipulated to 4-azidotetrahydropyran and then further elaborated, providing sp3-rich scaffolds useful in drug discovery processes (Nortcliffe, Milne, Hamza, & Moody, 2017).
Use as an Organic Reaction Solvent
4-Methyltetrahydropyran, a derivative of this compound, has been explored as an organic reaction solvent. It shows broad applicability in various organic reactions, suggesting its potential as a substitute for conventional ethers and harmful halogenated solvents (Kobayashi, Tamura, Yoshimoto, Kawakami, & Masuyama, 2019).
Synthesis of Functionalized Tetrahydropyrans
Functionalized tetrahydropyrans, including this compound derivatives, have been synthesized for their presence in biologically active natural products. This synthesis has applications in various fields, including the creation of molecules found in Civet cat secretion (Clarke, Sellars, & Mistry, 2011).
Synthesis of 4-Fluorotetrahydropyrans
The synthesis of symmetrical 4-fluorotetrahydropyrans, using HBF4·OEt2, represents an efficient and diastereoselective approach. These derivatives have applications in chemical synthesis, offering a convenient method for producing 4-fluorotetrahydropyrans (Yadav, Reddy, Anusha, U. V. S. Reddy, & V. Reddy, 2010).
Catalysis in Chemical Reactions
This compound derivatives have been used as catalysts in various chemical reactions, such as the synthesis of 2-amino-4H-pyrans and related compounds. These reactions are significant in producing compounds with a range of biological and pharmaceutical applications (Guo et al., 2013).
Alternative Solvents in Pharmaceutical Research
4-Methyltetrahydropyran has been used as an alternative solvent in pharmaceutical research, including in the synthesis of compounds like prolyl endopeptidase inhibitors and sildenafil derivatives. This application highlights its role in greener, more sustainable pharmaceutical processes (Nienałtowski et al., 2020).
CO2 Absorption Enhancement
A study on the absorption of CO2 in ammonia-based absorbents was enhanced by the addition of 4-aminomethyltetrahydropyran (4-AMTHP). This research offers insight into improving CO2 capture technologies (Li et al., 2019).
Antibiotics and Bacterial Glycans
The synthesis of 4-amino-4-deoxy sugars, found in antibiotics and bacterial glycans, involves this compound. This research is significant for understanding the synthesis of complex carbohydrates in medical and biological contexts (Giuliano, 2013).
Safety and Hazards
4-Aminotetrahydropyran is classified as a flammable liquid and vapor. It is harmful if swallowed and causes serious eye damage . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Future Directions
In a recent study, 4-Aminotetrahydropyran was used in the synthesis of an organic-inorganic hybrid perovskite nanorods (NRs) of (this compound)2 PbBr2Cl2 [(ATHP)2PbBr2Cl2] that exhibits a large d31 of 64.2 pC . This suggests potential future applications of this compound in the field of materials science and energy harvesting.
Mechanism of Action
Target of Action
It is known that this compound contains the tetrahydropyran ring, which is the most frequently reported three-dimensional ring system in marketed drugs .
Mode of Action
It is used as a reactant/reagent in the synthesis of aminothiazole compounds for use in cancer treatment . This suggests that it may interact with its targets to initiate or inhibit certain biochemical reactions, leading to therapeutic effects.
Biochemical Pathways
Given its use in the synthesis of aminothiazole compounds, it may be involved in pathways related to cell proliferation and apoptosis, which are critical in cancer treatment .
Pharmacokinetics
Its physical properties such as a density of 0977 g/cm3 at 25 °C and a boiling point of 60 °C suggest that it may have good bioavailability.
Result of Action
Its use in the synthesis of aminothiazole compounds for cancer treatment suggests that it may contribute to the inhibition of cancer cell proliferation and the induction of apoptosis .
Biochemical Analysis
Biochemical Properties
4-Aminotetrahydropyran plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to be involved in the synthesis of aminothiazole compounds, which are used in cancer treatment . The interactions of this compound with enzymes and proteins are crucial for its function. For instance, it can be used in the synthesis of aminothiazole compounds through reactions involving palladium and ammonium formate . These interactions are essential for the formation of the desired products, highlighting the importance of this compound in biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been shown to be effective in the synthesis of aminothiazole compounds, which can inhibit the growth of cancer cells . This compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. These effects are crucial for its role in cancer treatment, as they can lead to the inhibition of cancer cell proliferation and survival.
Molecular Mechanism
The mechanism of action of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, this compound can bind to specific enzymes involved in the synthesis of aminothiazole compounds, leading to their activation or inhibition . These interactions are essential for the compound’s function in biochemical reactions and its therapeutic effects in cancer treatment.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is stable under certain conditions, but it can degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have been observed in in vitro and in vivo studies, highlighting the importance of understanding the temporal effects of this compound in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that there are threshold effects observed with varying dosages, and high doses can lead to toxic or adverse effects . It is crucial to determine the optimal dosage for therapeutic effects while minimizing toxicity. In animal models, the dosage of this compound must be carefully controlled to achieve the desired therapeutic outcomes without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing the overall metabolic processes in cells . The interactions of this compound with enzymes such as palladium and ammonium formate are crucial for its role in biochemical reactions. These interactions highlight the importance of understanding the metabolic pathways involving this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its function. It interacts with transporters and binding proteins that facilitate its movement and localization within cells . The distribution of this compound can affect its accumulation and effectiveness in different tissues. Understanding the transport mechanisms is crucial for optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall effectiveness. Understanding the subcellular localization is crucial for optimizing its use in therapeutic applications.
properties
IUPAC Name |
oxan-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c6-5-1-3-7-4-2-5/h5H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVQYHFYQWKUKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10329299 | |
| Record name | 4-Aminotetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38041-19-9 | |
| Record name | 4-Aminotetrahydropyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10329299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Aminotetrahydropyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Oxan-4-amine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFV2YF8HW9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to obtain 4-Aminotetrahydropyrans?
A1: Several synthetic strategies exist for 4-Aminotetrahydropyrans. One approach involves a Lewis-acid-catalyzed 5-endo-dig reductive hydroalkoxylation cascade on propargylic N-hydroxylamine. This method offers a stereoselective route to diverse isoxazolidine derivatives, which can be further converted to 4-Aminotetrahydropyrans. [] Another method utilizes a three-step protocol starting from isoxazoline 2-oxides. The key step involves the oxidative cleavage of an endocyclic N–O bond in intermediate cyclic nitroso acetals with m-chloroperoxybenzoic acid (mCPBA), leading to the formation of β-nitro-δ-lactones. These lactones are then reduced to yield the desired 4-Aminotetrahydropyran scaffold. [, ] A one-pot, three-component synthesis involving an aldehyde, an allylsilane, and boron trifluoride etherate in acetonitrile also yields 4-Aminotetrahydropyrans with high stereoselectivity. []
Q2: Can this compound be part of materials with interesting properties?
A2: Yes, incorporating this compound into organic-inorganic hybrid perovskites leads to intriguing properties. For instance, (this compound)2PbBr4 exhibits ferroelectric behavior with a high Curie temperature of 503 K and a remarkably large piezoelectric voltage coefficient (g33) of 660.3 × 10-3 Vm N-1. This surpasses the performance of conventional piezoelectric materials like lead zirconate titanate (PZT) and polyvinylidene fluoride (PVDF). [] These properties make (this compound)2PbBr4 a promising candidate for next-generation piezoelectric sensors in various applications.
Q3: How does the structure of the organic cation in 2D lead bromide perovskites influence their optical properties?
A3: The stereochemical expression of the 6s2 lone pair on lead significantly impacts the crystal structures and optical properties of 2D lead bromide perovskites. Studies comparing (this compound)2PbBr4 with (benzylammonium)2PbBr4 and (4-chlorophenylammonium)2PbBr4 revealed a correlation between lone pair expression, Pb2+ coordination geometry, and optical behavior. As the Pb-Br bond length increases, stronger lone pair expression leads to distorted Pb2+ octahedra and even seven-coordinate capped octahedra. This structural change corresponds to a shift from narrowband to broadband emission in photoluminescence spectra, attributed to enhanced exciton self-trapping facilitated by softer lattice vibrations. []
Q4: Does the halogen in 2D (this compound)2PbX4 perovskites impact their piezoelectric performance?
A4: First-principles calculations on 2D (this compound)2PbX4 (X = Cl, Br, I) revealed that the halogen significantly influences the piezoelectric properties. Notably, (this compound)2PbI4 exhibits a remarkable out-of-plane piezoelectric coefficient (d31) of 41.90 pm/V, which is significantly larger than most 2D piezoelectric materials and even surpasses the d33 of bulk aluminum nitride (AlN) by approximately eight times. [] This highlights the potential of tailoring the halogen composition in these perovskites to achieve enhanced piezoelectric performance for specific applications.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Benzo[b]thiophene-2-carboxamide](/img/structure/B1267583.png)






![1-[4-(4-Nitrophenoxy)phenyl]ethanone](/img/structure/B1267599.png)




